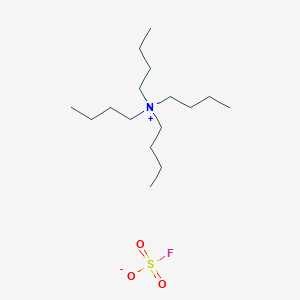
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Descripción general
Descripción
“3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine”, generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine” consists of a pyridine ring substituted with a trifluoromethyl group . The trifluoromethyl group contains three fluorine atoms and a methyl group .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research has shown that compounds related to "3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine" have been analyzed for their crystal structures, showcasing how molecular arrangements and intermolecular interactions, such as hydrogen bonding, influence the formation of infinite chains and stacking along specific crystal axes. These studies are crucial for understanding the solid-state properties of these compounds (H. Fun et al., 2011).
Organic Synthesis and Fluorination Techniques
Regioselective synthesis techniques have been developed to introduce fluorine atoms into the imidazo[1,2-a]pyridine ring, using innovative reagents and conditions that enhance the yield and specificity of the fluorinated products. These methodologies are pivotal for creating compounds with potential pharmaceutical applications due to the impact of fluorination on the biological activity and stability of organic molecules (Ping Liu et al., 2015).
Luminescent Materials
The synthesis of derivatives has also led to the development of luminescent materials, with certain compounds displaying significant Stokes shifts and high quantum yields. These findings are valuable for the design of new optical materials and devices, including low-cost luminescent materials for various applications (G. Volpi et al., 2017).
Catalysis and N-Heterocyclic Carbenes
Imidazo[1,5-a]pyridine derivatives serve as platforms for generating stable N-heterocyclic carbenes, which are utilized in catalysis. The development of these compounds expands the toolkit available for synthetic chemists, offering new pathways for the formation of C-N, C-O, and C-S bonds in a metal-free environment, thereby opening avenues for green chemistry applications (M. Alcarazo et al., 2005).
Photoluminescence and Electronic Properties
Studies on the electronic and photoluminescent properties of imidazo[1,2-a]pyridine-based compounds reveal how substituents affect their fluorescent characteristics. This research is instrumental in designing novel fluorescent organic compounds with potential applications in sensing, imaging, and electronic devices (H. Tomoda et al., 1999).
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIXIBWASJDSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496711 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine | |
CAS RN |
33468-84-7 | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















